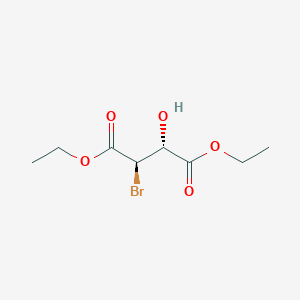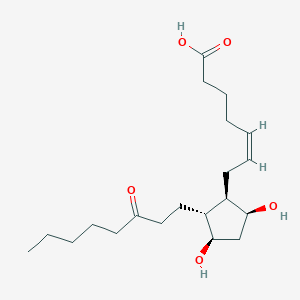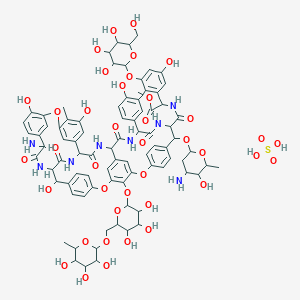
(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate: is a chemical compound with the molecular formula C8H13BrO5 and a molecular weight of 269.09 g/mol . It is a light yellow liquid that is soluble in ethyl acetate . This compound is used as an intermediate in the synthesis of various derivatives, including inhibitors of cathepsins B and L, as well as potential inhibitors of calpain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate typically involves the bromination of diethyl 3-hydroxysuccinate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a solvent such as dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dichloromethane, ethanol), mild heating.
Oxidation: Oxidizing agents (PCC, Jones reagent), solvents (acetone, dichloromethane).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Diethyl 2-bromo-3-oxosuccinate.
Reduction: Diethyl 2-bromo-3-hydroxybutanediol.
Scientific Research Applications
Chemistry: (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of chiral compounds and as a building block in organic synthesis .
Biology and Medicine: In biological and medical research, this compound is used in the synthesis of inhibitors for enzymes such as cathepsins B and L, which are involved in various pathological processes including cancer and inflammatory diseases . It is also explored as a potential inhibitor of calpain, a protease implicated in neurodegenerative diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of bioactive compounds makes it valuable for large-scale production .
Mechanism of Action
The mechanism of action of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of enzyme inhibitors, it contributes to the inhibition of cathepsins B and L by forming covalent bonds with the active site of these enzymes, thereby blocking their activity . The compound’s bromine atom plays a crucial role in this inhibitory action by facilitating the formation of stable enzyme-inhibitor complexes .
Comparison with Similar Compounds
- Diethyl 2-bromo-3-hydroxybutanedioate
- 3-Bromo-2-hydroxy-2-methyl-succinic acid diethyl ester
- Butanedioic acid, 2-bromo-3-hydroxy-, 1,4-diethyl ester
Comparison: Compared to these similar compounds, (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions . This stereochemical configuration makes it particularly useful in the synthesis of chiral molecules and enzyme inhibitors .
Properties
IUPAC Name |
diethyl (2R,3R)-2-bromo-3-hydroxybutanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,10H,3-4H2,1-2H3/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMUUAOSLJEHMN-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]([C@H](C(=O)OCC)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514780 |
Source


|
| Record name | Diethyl (2R,3R)-2-bromo-3-hydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80640-15-9 |
Source


|
| Record name | Diethyl (2R,3R)-2-bromo-3-hydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene](/img/structure/B31655.png)











![[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol](/img/structure/B31675.png)

